![molecular formula C12H11N3 B1303086 5,6-Dihydrobenzo[h]quinazolin-2-amine CAS No. 66521-84-4](/img/structure/B1303086.png)

5,6-Dihydrobenzo[h]quinazolin-2-amine

Übersicht

Beschreibung

5,6-Dihydrobenzo[h]quinazolin-2-amine is a chemical compound that has been studied for its potential therapeutic properties . It has been found to have anti-inflammatory and anti-neuroinflammatory effects . The compound has been synthesized and characterized using various analytical methods .

Synthesis Analysis

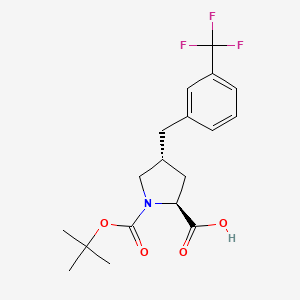

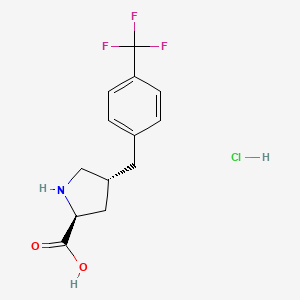

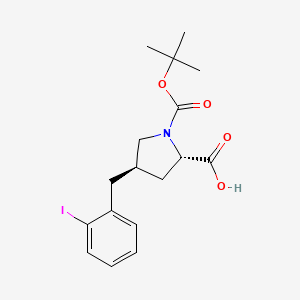

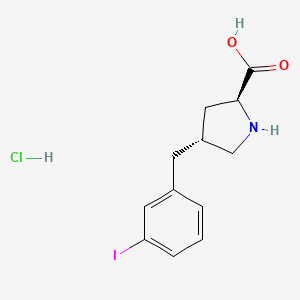

The synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine involves the insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold . A series of 3,4-dihydronaphthalen-1(2H)-one derivatives and novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives were synthesized and characterized by various analytical methods, such as NMR and HRMS .Wissenschaftliche Forschungsanwendungen

Anti-neuroinflammatory Effects

5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives have been found to have anti-neuroinflammatory effects. These compounds were evaluated for toxicity and screened for their anti-neuroinflammatory properties . One of the compounds, compound 17, was found to have potential anti-neuroinflammatory activity by inhibiting the secretion of cytokines TNF-α and IL-6 . This makes it a potential therapeutic agent for the treatment of neuroinflammation-related diseases .

Neurodegenerative and Neurological Disorders

The compound has been associated with the treatment of various neurodegenerative and neurological disorders. This is due to its role in microglia-mediated neuroinflammation .

3. Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors 5,6-Dihydrobenzo[h]quinazolin-2-amine has been identified as having activity as fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors . This suggests potential applications in the treatment of diseases related to FGFR.

Crystal Structure Analysis

The crystal structure of 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives has been analyzed, providing valuable information for the development of new compounds .

Synthesis and Structure Activity Relationship

The synthesis and structure-activity relationship of 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives have been studied . This information is crucial for the development of new drugs and therapies.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5,6-Dihydrobenzo[h]quinazolin-2-amine is the microglia-mediated neuroinflammation process . Microglia are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system.

Mode of Action

The compound interacts with its targets by inhibiting the secretion of cytokines TNF-α and IL-6 . These cytokines play a crucial role in mediating inflammatory and immune responses. The inhibition of these cytokines can lead to a reduction in inflammation.

Biochemical Pathways

The compound affects the NF-κB pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound blocks the activation and phosphorylation of IκBα and reduces the expression of NLRP3 inflammatory vesicle-associated proteins .

Pharmacokinetics

The compound’s anti-neuroinflammatory properties were evaluated, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in significant anti-neuroinflammatory activity. It has been demonstrated to be an excellent potential therapeutic agent for the treatment of neuroinflammation-related diseases .

Eigenschaften

IUPAC Name |

5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTKXKYATFWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376980 | |

| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrobenzo[h]quinazolin-2-amine | |

CAS RN |

66521-84-4 | |

| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives interact with FGFR and what are the downstream effects of this interaction?

A: These compounds act as FGFR tyrosine kinase inhibitors, exhibiting a preference for the inactive form of the kinase. [] They are non-ATP competitive, meaning they don't directly compete with ATP for binding to the kinase. [] This interaction disrupts the FGFR signaling pathway, ultimately leading to inhibition of cell proliferation and tumor growth. []

Q2: What is the structure-activity relationship (SAR) observed for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives as FGFR inhibitors?

A: Research indicates that incorporating specific hydrophobic motifs, often found in auto-inhibited protein kinases, into the 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold can enhance their potency as FGFR inhibitors. [] The precise SAR is complex and depends on the specific substituents present on the core structure. Further research is ongoing to fully elucidate the relationship between specific structural modifications and their impact on activity, potency, and selectivity against different FGFR isoforms.

Q3: What in vitro and in vivo evidence supports the anti-tumor activity of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives?

A: Studies have demonstrated that these compounds exhibit robust cellular pharmacodynamic inhibition of FGFR. [] In vitro, they demonstrate anti-proliferative effects in cells reliant on FGFR signaling. [] Furthermore, in vivo studies using appropriate xenograft models have shown significant anti-tumor activity. []

Q4: Are there any crystal structures available for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives?

A: Yes, several crystal structures have been resolved for various derivatives, providing insights into their molecular geometry and potential interactions with target proteins. For example, the crystal structures of 9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] and 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] have been reported. This structural information is valuable for understanding the SAR and guiding further optimization of these inhibitors.

Q5: What are the potential applications of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives beyond cancer treatment?

A: Research suggests potential applications in addressing neuroinflammatory conditions. [] For instance, some derivatives have demonstrated anti-neuroinflammatory effects in lipopolysaccharide-stimulated BV2 microglial cells. [] This finding highlights their potential therapeutic use in neurological disorders where neuroinflammation plays a key role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)